Ficulinic acid B

Catalog No.
S631735
CAS No.
102791-31-1
M.F
C28H52O3
M. Wt
436.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ficulinic acid B

CAS Number

102791-31-1

Product Name

Ficulinic acid B

IUPAC Name

(E)-2-heptyl-12-oxohenicos-13-enoic acid

Molecular Formula

C28H52O3

Molecular Weight

436.7 g/mol

InChI

InChI=1S/C28H52O3/c1-3-5-7-9-11-16-20-24-27(29)25-21-17-13-10-12-15-19-23-26(28(30)31)22-18-14-8-6-4-2/h20,24,26H,3-19,21-23,25H2,1-2H3,(H,30,31)/b24-20+

InChI Key

LMKTZOYZOYTOMH-HIXSDJFHSA-N

SMILES

CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O

Synonyms

ficulinic acid B

Canonical SMILES

CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O

Isomeric SMILES

CCCCCCC/C=C/C(=O)CCCCCCCCCC(CCCCCCC)C(=O)O

The exact mass of the compound Ficulinic acid B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Ficulinic acid B is a naturally occurring compound that belongs to the class of organic acids. It is structurally related to picolinic acid and is characterized by its unique molecular structure, which includes a pyridine ring with a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry.

Typical of carboxylic acids and nitrogen-containing heterocycles. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under certain conditions, which can lead to the formation of simpler organic compounds.
  • Reduction: Transforming into various amines or alcohols when treated with reducing agents.

These reactions are significant as they can be utilized in synthetic organic chemistry to create derivatives with enhanced properties or functionalities.

Ficulinic acid B exhibits notable biological activities, particularly as a potential therapeutic agent. Preliminary studies suggest that it may possess:

  • Antimicrobial properties: Inhibiting the growth of certain bacteria and fungi.
  • Antioxidant activity: Scavenging free radicals, which could protect cells from oxidative stress.
  • Neuroprotective effects: Potentially aiding in the protection of neuronal cells, making it a candidate for further research in neurodegenerative diseases.

These biological activities make Ficulinic acid B a compound of interest in drug discovery and development.

The synthesis of Ficulinic acid B can be achieved through various methods, including:

  • Natural extraction: Isolating the compound from plant sources known to produce it.
  • Chemical synthesis: Utilizing multi-step synthetic pathways that may involve the modification of simpler organic compounds or derivatives of picolinic acid.
  • Biotechnological approaches: Employing microbial fermentation processes to produce Ficulinic acid B using genetically modified organisms designed for higher yields.

These methods highlight the versatility in obtaining this compound for research and application purposes.

Ficulinic acid B has several applications across different domains:

  • Pharmaceuticals: Investigated for its potential use in developing new antimicrobial or neuroprotective drugs.
  • Agriculture: As a natural pesticide or growth enhancer due to its biological activity against pests.
  • Biochemistry: Utilized as a biochemical reagent in laboratory settings for various assays and experiments.

The diverse applications underline its importance in both scientific research and practical uses.

Research into the interaction studies of Ficulinic acid B is still emerging. Initial findings suggest that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions could elucidate its mechanisms of action and enhance understanding of its therapeutic potential.

Ficulinic acid B shares structural similarities with several other compounds, particularly those belonging to the pyridine carboxylic acid family. Here are some notable comparisons:

CompoundStructureUnique Features
Picolinic AcidPyridine-2-carboxylic acidInvolved in zinc chelation; has neuroprotective effects .
Isonicotinic AcidPyridine-4-carboxylic acidUsed in tuberculosis treatment; has different pharmacological properties .
4-Pyridinecarboxylic AcidPyridine-3-carboxylic acidExhibits distinct reactivity patterns compared to Ficulinic acid B .

Ficulinic acid B's uniqueness lies in its specific biological activities and potential applications that differentiate it from these similar compounds, making it an interesting subject for further study.

XLogP3

10.9

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Last modified: 02-18-2024

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